molecular formula C12H6NO4- B11712226 3-oxo-3H-phenoxazin-7-olate 10-oxide

3-oxo-3H-phenoxazin-7-olate 10-oxide

Cat. No.: B11712226
M. Wt: 228.18 g/mol
InChI Key: PLXBWHJQWKZRKG-UHFFFAOYSA-M
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Description

3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is a heterocyclic organic compound known for its unique structural properties and diverse applications. It is commonly used in various scientific fields due to its ability to act as a redox indicator and its fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) typically involves the oxidation of resorufin. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in an alkaline medium. The reaction is carried out at controlled temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of 3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the compound. The use of automated systems ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxides.

    Reduction: It can be reduced to form resorufin.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride, zinc dust in acidic medium.

    Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Various oxides of the compound.

    Reduction: Resorufin.

    Substitution: Substituted phenoxazin derivatives.

Scientific Research Applications

3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a redox indicator in titrations and other analytical methods.

    Biology: Employed in cell viability assays due to its fluorescence properties.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Utilized in the manufacturing of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its redox properties. It can accept and donate electrons, making it useful in various redox reactions. The molecular targets include enzymes and other proteins involved in oxidative stress pathways. The fluorescence properties are due to the conjugated system within the molecule, which allows it to absorb and emit light at specific wavelengths.

Comparison with Similar Compounds

Similar Compounds

    Resorufin: A reduced form of the compound with similar fluorescence properties.

    Phenoxazine: The parent compound with a simpler structure.

    Resazurin: Another redox indicator with similar applications.

Uniqueness

3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is unique due to its dual functionality as both a redox indicator and a fluorescent dye. This dual functionality makes it highly valuable in both analytical chemistry and biological research.

Properties

IUPAC Name

10-oxido-7-oxophenoxazin-10-ium-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXBWHJQWKZRKG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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